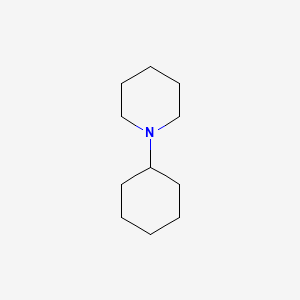![molecular formula C17H20N4OS B1196862 (1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B1196862.png)
(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine is a member of indoles.
Scientific Research Applications
Antimicrobial and Anti-Inflammatory Applications
Compounds with a structure similar to (1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine have been extensively studied for their antimicrobial properties. A study by Gadegoni and Manda (2013) synthesized novel compounds containing the 1,3,4-oxadiazole moiety and tested them for antimicrobial activity against various bacteria, demonstrating significant antimicrobial potential (Gadegoni & Manda, 2013). Additionally, Nagarapu and Pingili (2014) reported on the synthesis of indole-based 1,3,4-oxadiazoles with notable antimicrobial activity (Nagarapu & Pingili, 2014).
Furthermore, these compounds have shown anti-inflammatory properties. Rapolu et al. (2013) synthesized a series of compounds with the 1,3,4-oxadiazole structure and evaluated their anti-inflammatory and anti-proliferative activities. They found that some of these compounds had significant effects on inflammation and cancer cell proliferation (Rapolu et al., 2013).
Potential in Neurodegenerative Disease Treatment
Efimova et al. (2023) investigated a compound structurally similar to (1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine for its inhibitory effects on human monoamine oxidase (MAO) B, suggesting potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease (Efimova et al., 2023).
Anti-tubercular Properties
Purushotham and Poojary (2018) synthesized a compound with a similar structure and assessed its potential as an antitubercular agent against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Purushotham & Poojary, 2018).
Antioxidant and Anticancer Properties
Research by Saundane and Mathada (2015) on Schiff bases containing the indole moiety showed promising antioxidant and antimicrobial activity, suggesting the usefulness of these compounds in oxidative stress-related conditions (Saundane & Mathada, 2015). Additionally, Kamath, Sunil, and Ajees (2016) synthesized indole–quinoline–oxadiazole hybrids, demonstrating significant cytotoxic potential against breast adenocarcinoma cells, pointing towards potential applications in cancer therapy (Kamath et al., 2016).
properties
Product Name |
(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine |
|---|---|
Molecular Formula |
C17H20N4OS |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C17H20N4OS/c1-11(2)7-8-23-17-21-20-16(22-17)14(18)9-12-10-19-15-6-4-3-5-13(12)15/h3-7,10,14,19H,8-9,18H2,1-2H3/t14-/m0/s1 |
InChI Key |
HTPVOZDKIZGALX-AWEZNQCLSA-N |
Isomeric SMILES |
CC(=CCSC1=NN=C(O1)[C@H](CC2=CNC3=CC=CC=C32)N)C |
Canonical SMILES |
CC(=CCSC1=NN=C(O1)C(CC2=CNC3=CC=CC=C32)N)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



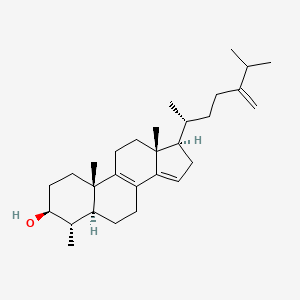
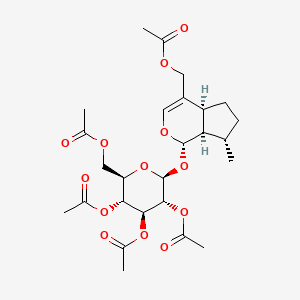
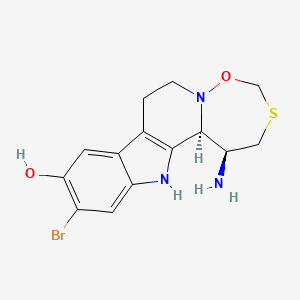
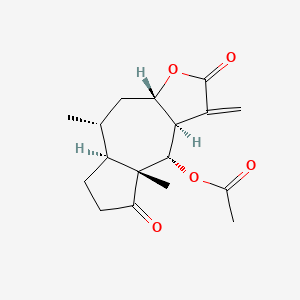
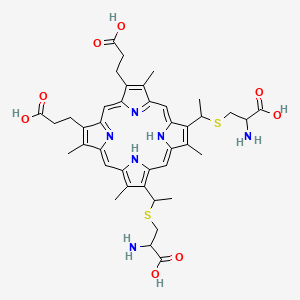
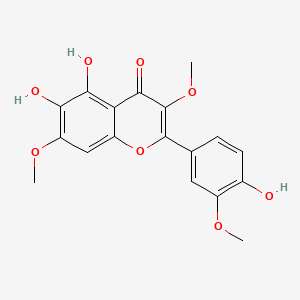
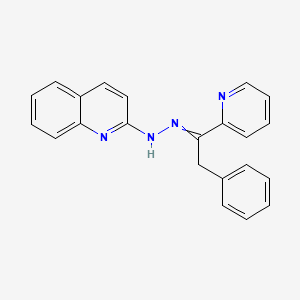
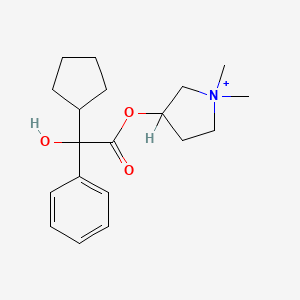
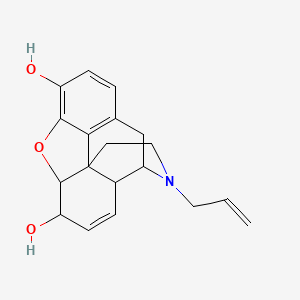

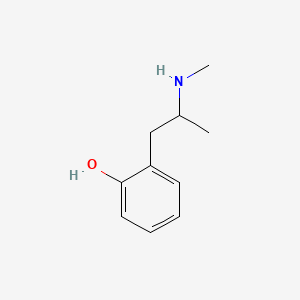
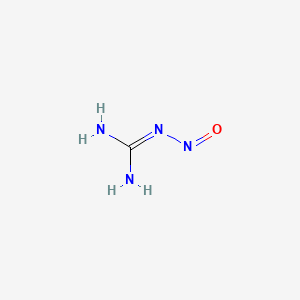
![methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-(3,4,5-trimethoxy-4,6-dimethyloxan-2-yl)oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1196800.png)
